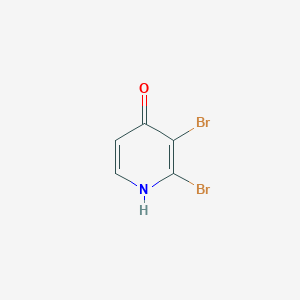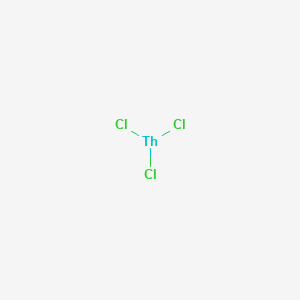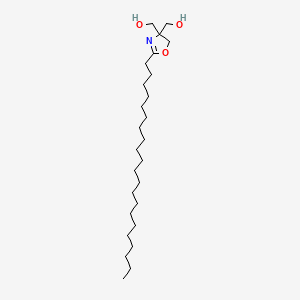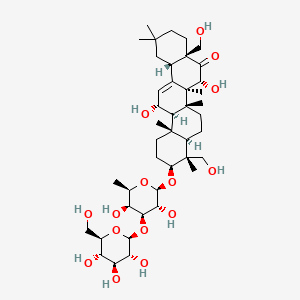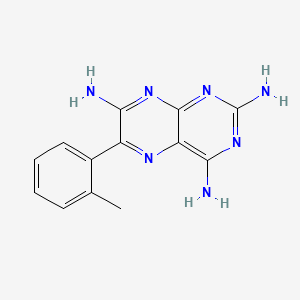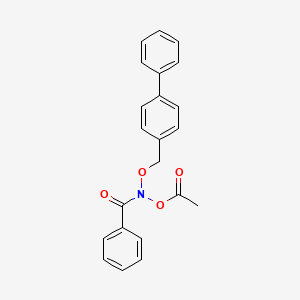
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is a complex organic compound with a molecular formula of C28H50O8 This compound is characterized by the presence of an octylphenoxy group attached to a hexaoxaicosan backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol typically involves a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-octylphenol with a suitable polyether compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in substitution reactions, where the octyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogens.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Investigated for its potential role in biological systems as a membrane-modifying agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
Similar Compounds
Nonylphenol ethoxylates: Similar in structure but with a nonyl group instead of an octyl group.
Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)phenyl ether: Another compound with a similar polyether backbone but different alkyl substituents.
Uniqueness
20-(4-Octylphenoxy)-3,6,9,12,15,18-hexaoxaicosan-1-ol is unique due to its specific octylphenoxy group, which imparts distinct chemical and physical properties
Properties
CAS No. |
32742-88-4 |
|---|---|
Molecular Formula |
C28H50O8 |
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(4-octylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C28H50O8/c1-2-3-4-5-6-7-8-27-9-11-28(12-10-27)36-26-25-35-24-23-34-22-21-33-20-19-32-18-17-31-16-15-30-14-13-29/h9-12,29H,2-8,13-26H2,1H3 |
InChI Key |
IZCAZGDGLZWLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


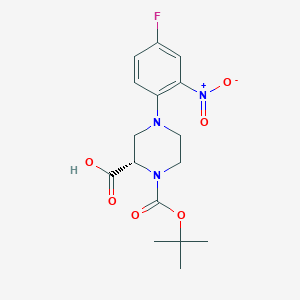
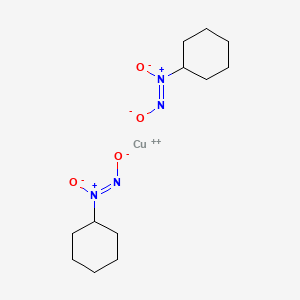
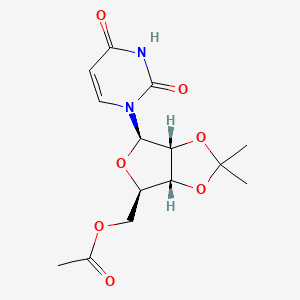
![bis[(2-hydroxy-5-methoxycarbonylphenyl)methyl] (E)-but-2-enedioate](/img/structure/B13733870.png)

